alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)-
Overview
Description
Alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)-: is a derivative of glucose, where the hydroxyl groups at positions 2, 3, and 6 are substituted with phenylmethyl (benzyl) groups. This compound is often used in organic synthesis and glycobiology research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- typically involves the protection of the hydroxyl groups of glucose. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale protection reactions using benzyl chloride and appropriate bases. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can remove the benzyl protecting groups, reverting the compound to its original hydroxyl form.
Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Regeneration of the original hydroxyl groups.
Substitution: Formation of various substituted glucopyranose derivatives.
Scientific Research Applications
Alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- involves its interaction with various molecular targets, primarily through its hydroxyl and benzyl groups. These interactions can influence enzyme activity, protein binding, and cellular uptake. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its biological activity .
Comparison with Similar Compounds
- D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl),1,6-diacetate
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- α-D-Glucopyranose, 2,3,4,6-tetrakis-O-(trimethylsilyl)-
Comparison: Alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- is unique due to the specific positions of the benzyl groups, which confer distinct reactivity and solubility properties. Compared to its analogs, this compound offers a balance between protection and reactivity, making it versatile for various synthetic applications .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-24-23(19-30-16-20-10-4-1-5-11-20)33-27(29)26(32-18-22-14-8-3-9-15-22)25(24)31-17-21-12-6-2-7-13-21/h1-15,23-29H,16-19H2/t23-,24-,25+,26-,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXJBXNRDUCKA-SEFGFODJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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